molecular formula C9H8O4S B2736968 (2E)-3-(benzenesulfonyl)prop-2-enoic acid CAS No. 24237-89-6

(2E)-3-(benzenesulfonyl)prop-2-enoic acid

Cat. No.: B2736968
CAS No.: 24237-89-6
M. Wt: 212.22
InChI Key: BJFWNTBQQWFCIK-UHFFFAOYSA-N
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Description

(2E)-3-(benzenesulfonyl)prop-2-enoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features an (E)-configured propenoic acid chain linked to a benzenesulfonyl group, making it a potential building block in organic synthesis and medicinal chemistry. As a scaffold, it may be used in the exploration of new pharmaceuticals, agrochemicals, and functional materials. Researchers can utilize it in coupling reactions, as a precursor for heterocyclic compounds, or in the development of enzyme inhibitors where the sulfone group can act as a key pharmacophore. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(benzenesulfonyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFWNTBQQWFCIK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24237-89-6, 711-29-5
Record name 3-(benzenesulfonyl)prop-2-enoic acid
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Record name (2E)-3-(benzenesulfonyl)prop-2-enoic acid
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Derivatives and Analogs of 2e 3 Benzenesulfonyl Prop 2 Enoic Acid

Synthesis and Reactivity of Esters and Amides

The synthesis of esters and amides of (2E)-3-(benzenesulfonyl)prop-2-enoic acid can be achieved through standard organic chemistry transformations. Esters are typically prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the corresponding ester.

The synthesis of amides follows a similar strategy. The carboxylic acid can be coupled with an amine using a variety of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of the amide bond. A modular synthetic approach allows for the creation of a diverse library of amides by coupling the parent carboxylic acid with various primary and secondary amines. nih.gov For instance, the general synthesis of 2-(sulfonamido)-N-benzamides involves the coupling of a sulfonamide benzoic acid with an appropriate aniline (B41778) or amine using reagents like T3P (propane phosphonic acid anhydride). nih.gov

The reactivity of these esters and amides is largely dictated by the presence of the α,β-unsaturated system, which makes them excellent Michael acceptors. This reactivity allows for the conjugate addition of various nucleophiles to the β-carbon, leading to the formation of a wide range of functionalized derivatives.

Table 1: Synthesis of Esters and Amides of this compound

Derivative Reagents and Conditions Reference
Esters R-OH, H+ (Fischer Esterification) or SOCl2 then R-OH General Method

Modifications of the Benzene (B151609) Ring (e.g., Substituted Phenyl Analogs)

Modifications to the benzene ring of this compound allow for the fine-tuning of its electronic and steric properties. The introduction of various substituents on the phenyl ring can significantly impact the compound's reactivity and biological activity.

The synthesis of substituted phenyl analogs typically begins with a substituted benzenesulfonyl chloride. For example, a variety of substituted acetophenones can be sulfonated and subsequently converted to the corresponding sulfonyl chlorides. nih.gov These substituted sulfonyl chlorides can then be used in the synthesis of the desired (2E)-3-(arylsulfonyl)prop-2-enoic acid derivatives. A general route to synthesize N-(2-trifluoromethyl-4-chlorophenyl)-2-substituted-phenyl-2-oxoethylsulfonamides involves the reaction of potassium 2-substituted-phenyl-2-oxoethylsulfonates with oxalyl chloride to form the sulfonyl chloride, which is then reacted with an amine. nih.gov

Another approach involves the direct functionalization of the benzene ring of a pre-existing derivative, although this can sometimes lead to issues with regioselectivity. The choice of synthetic strategy depends on the desired substituent and its position on the ring.

Table 2: Examples of Substituted Phenyl Analogs and Synthetic Precursors

Substituent Precursor Synthetic Utility Reference
4-Chloro 4-Chlorobenzenesulfonyl chloride Precursor for substituted analogs nih.gov
2-Methyl Potassium 2-methylphenyl-2-oxoethylsulfonate Building block for fungicidal compounds nih.gov

Sulfonyl Modifications (e.g., Sulfoximines, Sulfonimidates)

Modification of the sulfonyl group into its aza-analogues, sulfoximines and sulfonimidamides, introduces a stereocenter at the sulfur atom and provides additional vectors for chemical diversification. nih.gov These modifications can significantly alter the chemical and biological properties of the parent compound.

The synthesis of vinyl sulfoximines can be achieved through several methods. One common approach is the NH-transfer to a corresponding vinyl sulfoxide (B87167) using reagents like ammonium (B1175870) carbamate (B1207046) and (diacetoxy)iodobenzene. nih.govchemrxiv.org Another method involves the one-pot oxidation and imidation of vinyl sulfides. chemrxiv.org These synthetic routes provide access to a range of terminal and substituted vinyl NH-sulfoximines. chemrxiv.org

Vinyl sulfonimidamides, the aza-analogues of sulfonamides, can also be synthesized from related sulfur precursors. nih.gov The electrophilicity and reactivity of these vinyl sulfonimidamides can be modulated by the choice of the N-substituent. nih.govrsc.org

Table 3: Synthetic Methods for Sulfonyl Modifications

Modification Starting Material Key Reagents Reference
Vinyl Sulfoximine Vinyl Sulfoxide (Diacetoxy)iodobenzene, Ammonium Carbamate chemrxiv.org
Vinyl Sulfoximine Vinyl Sulfide One-pot oxidation and imidation chemrxiv.org

Chiral Derivatives and Enantioselective Transformations

The synthesis of chiral derivatives of this compound and its analogs can be achieved through enantioselective transformations, often employing chiral auxiliaries or catalysts. The inherent chirality of sulfoximines also presents an opportunity for creating enantiomerically enriched compounds.

Sulfur-based chiral auxiliaries have proven effective in directing stereoselective reactions, including Michael additions. scielo.org.mx In the context of this compound, a chiral auxiliary attached to the carboxyl group or a nucleophile could control the stereochemical outcome of a conjugate addition reaction.

Furthermore, the synthesis of enantioenriched vinyl sulfoximines has been reported, with retention of configuration at the sulfur center. chemrxiv.org This allows for the preparation of stereochemically defined building blocks for more complex chiral molecules. The absolute configuration of these enantioenriched vinyl sulfoximines can be determined by comparing experimental and computationally derived electronic circular dichroism spectra. chemrxiv.org

Table 4: Approaches to Chiral Derivatives and Enantioselective Transformations

Approach Method Key Feature Reference
Chiral Auxiliary Michael Addition Diastereoselective control of conjugate addition scielo.org.mx
Enantioenriched Sulfoximine Synthesis from enantioenriched sulfoxides Retention of sulfur stereochemistry chemrxiv.org

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecule Construction

(2E)-3-(Benzenesulfonyl)prop-2-enoic acid serves as a valuable building block in organic synthesis, primarily due to the reactivity of its α,β-unsaturated system. This system is activated by the potent electron-withdrawing nature of the benzenesulfonyl group, making the double bond susceptible to various nucleophilic additions and cycloaddition reactions. These reactions are fundamental in the construction of more complex molecular skeletons.

One of the key reactions that highlights its utility is the Diels-Alder reaction . Although direct examples with this compound are not extensively documented, its close analogue, (E)-3-phenylsulfonylprop-2-enenitrile, readily participates in Diels-Alder reactions with various dienes. rsc.orgresearchgate.netresearchgate.net This suggests that this compound can act as a dienophile to form six-membered rings, which are foundational structures in many natural products and bioactive molecules. The benzenesulfonyl group in the resulting cycloadduct can be subsequently removed or transformed, offering a pathway to highly functionalized cyclic systems.

Furthermore, the double bond in this compound is an excellent Michael acceptor . It can react with a wide range of nucleophiles, such as amines, thiols, and carbanions, to introduce new functional groups and build carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for the assembly of complex acyclic and cyclic compounds.

The following table provides examples of complex molecules synthesized using reactions analogous to those expected for this compound.

Diene/NucleophileDienophile/Michael AcceptorReaction TypeProduct ClassReference
Cyclopentadiene(E)-3-Phenylsulfonylprop-2-enenitrileDiels-AlderBicyclic nitrile rsc.orgresearchgate.net
Anthracene(E)-3-Phenylsulfonylprop-2-enenitrileDiels-AlderPolycyclic nitrile rsc.orgresearchgate.net
Danishefsky's diene(E)-3-Phenylsulfonylprop-2-enenitrileDiels-AlderFunctionalized cyclohexene rsc.orgresearchgate.net

Precursor in Heterocycle Synthesis

The structural features of this compound make it a promising precursor for the synthesis of various heterocyclic compounds. The presence of multiple reaction sites allows for cyclization reactions with different reagents to form rings containing nitrogen, sulfur, or oxygen.

Analogous compounds, such as 3-aroylprop-2-enoic acids, have been extensively used in the synthesis of a wide array of heterocycles, including pyridines, pyrimidines, and thiophenes. researchgate.net For instance, the reaction of propenone derivatives with malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of cyanopyridines and cyanopyridones, respectively. nih.gov This suggests that this compound could undergo similar transformations.

The synthesis of pyridines , for example, could be envisioned through a multi-component reaction involving this compound, an aldehyde, and an ammonium (B1175870) source. researchgate.net Similarly, reaction with dinucleophiles like hydrazine (B178648) or thiourea (B124793) could potentially lead to the formation of pyridazinones or pyrimidine (B1678525) derivatives.

The synthesis of thiophenes can also be contemplated. For example, the Gewald reaction, which involves the condensation of a carbonyl compound, a compound with an active methylene (B1212753) group, and elemental sulfur, is a common method for thiophene (B33073) synthesis. derpharmachemica.com While not a direct application, the reactivity of the α,β-unsaturated system in this compound suggests its potential as a starting material in related multi-step synthetic sequences leading to thiophene derivatives. google.comnih.gov

The following table summarizes potential heterocyclic systems that could be synthesized from this compound based on analogous reactions.

Heterocycle ClassPotential ReagentsReaction TypeReference (Analogous Reactions)
PyridinesAldehyde, Ammonium sourceMulti-component reaction nih.govresearchgate.net
PyrimidinesThiourea, GuanidineCondensation/Cyclization researchgate.net
ThiophenesSulfur, Active methylene compoundMulti-step sequence derpharmachemica.comgoogle.comnih.gov

Catalytic Applications (e.g., as a Ligand Component or Organocatalyst)

While direct catalytic applications of this compound are not well-established, its structural motifs suggest potential roles in catalysis, either as a component of a larger ligand scaffold or as an organocatalyst itself.

The benzenesulfonyl group is a common feature in various ligands used in transition-metal catalysis. mdpi.comrutgers.edu These ligands can influence the steric and electronic properties of the metal center, thereby controlling the activity and selectivity of the catalyst. The carboxylic acid group in this compound could serve as an anchoring point for coordination to a metal, or it could be modified to incorporate other donor atoms to create multidentate ligands. The synthesis of such ligands could lead to novel catalysts for a variety of organic transformations. uea.ac.ukrsc.org

As an organocatalyst , the carboxylic acid functionality could act as a Brønsted acid to activate substrates. Furthermore, the conjugated system could participate in non-covalent interactions with substrates, potentially inducing stereoselectivity in certain reactions. The development of chiral derivatives of this compound could open avenues for its use in asymmetric organocatalysis.

Potential in Polymer Chemistry (e.g., as a Monomer for Functional Polymers)

This compound holds promise as a monomer for the synthesis of functional polymers. Both the vinyl group and the carboxylic acid group can participate in polymerization reactions. The presence of the benzenesulfonyl group would introduce specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and potential for further functionalization.

The polymerization of acrylic acid and its derivatives is a well-established field, leading to a wide range of materials with diverse applications. pcc.euwikipedia.orgresearchgate.netnih.gov this compound can be considered a substituted acrylic acid and could likely undergo radical polymerization or copolymerization with other vinyl monomers. researchgate.net The resulting polymers would contain pendant benzenesulfonyl and carboxylic acid groups, which could be used for cross-linking, grafting, or introducing other functionalities. youtube.com

Furthermore, the chemistry of vinyl sulfone polymers offers another perspective on the potential of this monomer. Vinyl sulfones are known to undergo polymerization and copolymerization, and the resulting polysulfones often exhibit good chemical and thermal stability. nih.govnih.govlifescienceglobal.comresearchgate.net The incorporation of this compound into polymer chains could lead to materials with enhanced properties. The carboxylic acid group would also provide a handle for creating hydrogels or other advanced materials. researchgate.net

The table below outlines the potential polymerization pathways and resulting polymer types for this compound.

Polymerization MethodReactive Group(s)Potential Polymer TypeKey Features of PolymerReference (Related Systems)
Radical PolymerizationCarbon-carbon double bondPoly(acrylic acid) derivativePendant benzenesulfonyl and carboxylic acid groups pcc.euresearchgate.net
CopolymerizationCarbon-carbon double bondFunctional copolymerTailorable properties based on comonomer wikipedia.orgresearchgate.net
PolycondensationCarboxylic acid groupPolyester, PolyamideSulfonyl groups in the polymer backbone or side chainN/A
Thiol-Michael Addition PolymerizationCarbon-carbon double bondCross-linked networkHigh thermal stability nih.govnih.gov

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (2E)-3-(benzenesulfonyl)prop-2-enoic acid is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzene (B151609) ring would typically appear as a multiplet in the range of 7.5-8.0 ppm. The two vinylic protons of the prop-2-enoic acid moiety would appear as two distinct doublets, a result of their coupling to each other. The trans-configuration of these protons would be indicated by a large coupling constant (J), typically in the range of 12-18 Hz. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, usually above 10 ppm, due to its acidic nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift, typically in the range of 165-185 ppm. The carbon atoms of the benzene ring would show signals in the aromatic region, between 120-140 ppm. The two vinylic carbons would also have distinct chemical shifts in this region.

Proton TypeExpected ¹H Chemical Shift (ppm)Carbon TypeExpected ¹³C Chemical Shift (ppm)
Aromatic (C₆H₅)7.5 - 8.0 (multiplet)Carbonyl (C=O)165 - 185
Vinylic (=CH-SO₂)~7.0 - 7.5 (doublet)Aromatic (C₆H₅)120 - 140
Vinylic (=CH-COOH)~6.0 - 6.5 (doublet)Vinylic (=C)120 - 140
Carboxylic Acid (-COOH)>10 (broad singlet)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the S=O stretches of the sulfonyl group, the C=C stretch of the alkene, and the C-H stretches of the aromatic ring. For acrylic acid, a related compound, the O-H stretch appears as a broad band from 2000-3800 cm⁻¹, the C=O stretch is at 1702 cm⁻¹, and the C-O stretch is at 1248 cm⁻¹. spectroscopyonline.com

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Carboxylic Acid (O-H)2500 - 3300 (broad)Stretching
Carbonyl (C=O)1680 - 1710Stretching
Alkene (C=C)1620 - 1680Stretching
Sulfonyl (S=O)1300 - 1350 and 1140 - 1160Asymmetric and Symmetric Stretching
Aromatic (C-H)3000 - 3100Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule. The predicted monoisotopic mass of this compound is 212.01433 Da. uni.lu In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺ or [M]⁻) corresponding to this mass. Predicted mass spectrometry data suggests the presence of adducts such as [M+H]⁺ at m/z 213.02161, [M+Na]⁺ at m/z 235.00355, and [M-H]⁻ at m/z 211.00705. uni.lu

The fragmentation pattern would likely involve the loss of small molecules such as CO₂, H₂O, and SO₂. The cleavage of the C-S bond could lead to the formation of a benzenesulfonyl radical or cation and a corresponding fragment from the prop-2-enoic acid moiety.

Ion TypePredicted m/z
[M+H]⁺213.02161
[M+Na]⁺235.00355
[M-H]⁻211.00705
[M+NH₄]⁺230.04815
[M]⁺212.01378

Advanced Spectroscopic Methods (e.g., Raman, UV-Vis for electronic transitions)

Raman Spectroscopy: Raman spectroscopy provides information about vibrational modes in a molecule and is complementary to IR spectroscopy. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the sulfonyl group and the C=C double bond, which are often weak in the IR spectrum.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system, including the benzene ring and the α,β-unsaturated carboxylic acid, would lead to characteristic UV-Vis absorption bands. A structurally similar compound, (2E)-3-phenylprop-2-enoic acid, exhibits a UV absorption maximum at 273 nm in methanol, which is indicative of the π → π* transitions within the conjugated system. chembk.com It is expected that this compound would have a similar absorption profile.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) serves as a powerful tool for investigating the molecular and electronic structure of (2E)-3-(benzenesulfonyl)prop-2-enoic acid. While specific DFT studies exclusively focused on this molecule are not extensively reported in publicly available literature, the electronic properties can be inferred from its constituent functional groups. The benzenesulfonyl group is known to be strongly electron-withdrawing. This characteristic significantly influences the electron distribution across the prop-2-enoic acid backbone.

DFT calculations would typically be employed to determine optimized geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, the C=C double bond in the acrylic acid moiety is expected to be influenced by the conjugation with the sulfonyl group, potentially altering its length compared to unsubstituted acrylic acid. The electronic properties, including the dipole moment and the distribution of atomic charges (e.g., Mulliken charges), can also be calculated. It is anticipated that the oxygen atoms of the sulfonyl and carboxyl groups would possess significant negative partial charges, while the sulfur atom and the carbonyl carbon would be electrophilic centers.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is likely to be localized on the phenyl ring and the C=C double bond, which are the more electron-rich parts of the molecule. Conversely, the LUMO is expected to be centered on the electron-deficient acrylic acid moiety and the sulfonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-withdrawing benzenesulfonyl group is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and rendering the double bond susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Reactivity DescriptorFormulaSignificance
Electronegativity (χ)-(EHOMO + ELUMO)/2The ability of a molecule to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution.
Chemical Softness (S)1/(2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)χ2/(2η)The propensity of a species to accept electrons.

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is determined by the rotation around its single bonds, particularly the C-S and C-C bonds. Conformational analysis, typically performed using computational methods, would reveal the most stable conformers and the energy barriers between them. The planarity of the molecule is a key aspect to consider, as conjugation between the phenyl ring, the sulfonyl group, and the acrylic acid moiety would favor a more planar arrangement.

Intramolecular interactions, such as hydrogen bonding, can also play a role in stabilizing certain conformations. For instance, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and one of the sulfonyl oxygen atoms, although this would depend on the specific geometry of the low-energy conformers. The analysis of non-covalent interactions (NCI) can provide further insights into the presence and nature of these intramolecular forces.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. For example, the Michael addition of a nucleophile to the electron-deficient double bond is a likely reaction pathway. DFT calculations can be used to map the potential energy surface of such a reaction, identifying the transition state structure and calculating the activation energy. This information is crucial for understanding the reaction kinetics and predicting the feasibility of a particular transformation. The modeling would involve locating the geometry of the transition state and characterizing it by the presence of a single imaginary frequency in the vibrational analysis.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular Dynamics (MD) simulations can be employed to study the behavior of this compound in the condensed phase, such as in a solvent or in the solid state. MD simulations provide a dynamic picture of the molecule's motion and its interactions with its environment over time. In a solvent, these simulations can be used to study solvation effects, including the formation of hydrogen bonds between the carboxylic acid group and solvent molecules. In the solid state, MD can help in understanding the crystal packing and intermolecular interactions, such as hydrogen bonding networks and π-π stacking between the phenyl rings, which govern the macroscopic properties of the material.

Future Research Directions and Emerging Opportunities

Development of Novel and Green Synthetic Routes

The pursuit of environmentally benign chemical processes has spurred research into greener synthetic methods for obtaining vinyl sulfones. rsc.orgorganic-chemistry.org Traditional routes often rely on harsh reaction conditions or the use of hazardous reagents. organic-chemistry.org Future research is expected to focus on developing synthetic pathways for (2E)-3-(benzenesulfonyl)prop-2-enoic acid that align with the principles of green chemistry.

Key areas of exploration include:

Catalyst-Free Syntheses: Investigating methods that eliminate the need for metal catalysts, which can be costly and pose environmental concerns. organic-chemistry.org One promising approach involves the reaction of commercially available sulfinic acid sodium salts with appropriate dibromides under metal-free conditions. organic-chemistry.org

Visible-Light-Driven Reactions: Harnessing the energy of visible light to drive the synthesis offers a sustainable alternative to thermally driven reactions. rsc.org Recent advancements have demonstrated the synthesis of vinyl sulfones through visible-light-induced decarboxylative sulfonylation of cinnamic acids, which could be adapted for the synthesis of the target compound. organic-chemistry.org

Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. Developing synthetic protocols that can be performed in aqueous media would significantly reduce the reliance on volatile organic solvents.

Synthesis StrategyKey FeaturesPotential Advantages
Catalyst-Free MethodsUtilizes readily available starting materials without the need for metal catalysts. organic-chemistry.orgCost-effective, reduced metal contamination in the final product. organic-chemistry.org
Visible-Light Photoredox CatalysisEmploys light as an energy source to promote the reaction. rsc.orgMild reaction conditions, high functional group tolerance, sustainable. rsc.orgorganic-chemistry.org
Reactions in Aqueous MediaUses water as the primary solvent.Environmentally friendly, reduced use of volatile organic compounds.

Exploration of New Catalytic Applications

The electrophilic nature of the β-carbon in the vinyl sulfone moiety makes this compound a prime candidate for various catalytic transformations. rsc.org Vinyl sulfones are recognized as excellent Michael acceptors and can participate in a range of cycloaddition reactions. researchgate.netwikipedia.org Future research is anticipated to explore the utility of this compound as a building block in catalysis.

Potential catalytic applications to be investigated include:

Asymmetric Catalysis: The development of enantioselective reactions using this compound as a substrate to generate chiral molecules of pharmaceutical importance.

Organocatalysis: Employing small organic molecules as catalysts for reactions involving the vinyl sulfone group, offering a metal-free alternative to traditional catalysis.

Tandem Catalytic Reactions: Designing multi-step reactions where the initial transformation of the vinyl sulfone or carboxylic acid group triggers subsequent catalytic cycles, allowing for the rapid construction of complex molecular architectures.

Integration into Flow Chemistry Systems

Flow chemistry, or continuous flow synthesis, is a modern approach to chemical manufacturing that offers numerous advantages over traditional batch processing, including improved safety, scalability, and product consistency. nih.gov The synthesis of α,β-unsaturated compounds has been successfully demonstrated in miniaturized flow reactors. nih.gov The integration of the synthesis and subsequent reactions of this compound into flow chemistry systems represents a significant opportunity for innovation.

Future research in this area will likely focus on:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound, potentially telescoping multiple reaction steps to improve efficiency. nih.gov

In-line Purification: Incorporating purification modules directly into the flow system to isolate the desired product without the need for traditional workup procedures.

Automated Synthesis of Analogs: Utilizing flow chemistry platforms for the automated and rapid synthesis of a library of functionalized analogs of this compound for screening in various applications.

Advanced Materials Science Applications

The presence of both a polymerizable vinyl group and a functionalizable carboxylic acid group makes this compound an attractive monomer for the creation of advanced polymers. nih.gov Vinyl sulfones have been incorporated into polymers to enhance their thermal and mechanical properties. nih.gov

Emerging opportunities in materials science include:

Novel Copolymers: The copolymerization of this compound with other monomers to create materials with tailored properties. acs.org For instance, incorporating the sulfone moiety can lead to polymers with high glass transition temperatures and improved hydrolytic stability. nih.gov

Functional Hydrogels: Utilizing the vinyl sulfone group for crosslinking in the formation of hydrogels. rsc.org The carboxylic acid groups could then be used for post-functionalization to introduce specific properties or for drug delivery applications.

Degradable Polymers: The development of sulfone-containing polymers that can be designed to degrade under specific conditions, which could have applications in transient electronics or as environmentally friendly plastics. acs.org

Polymer TypePotential PropertiesPotential Applications
Thiol-Vinyl Sulfone NetworksHigh glass transition temperature, enhanced thermal stability, improved mechanical strength. nih.govDental materials, protective coatings, optical devices. nih.gov
Functionalized HydrogelsTunable swelling, potential for post-functionalization, biocompatibility. rsc.orgDrug delivery, tissue engineering, biosensors. rsc.org
Base-Sensitive Degradable PolymersControlled degradation in the presence of a base. acs.orgMicrocapsules for staged release, transient devices. acs.org

Computational Design of Functionalized Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. nih.gov The in silico design of functionalized analogs of this compound offers a rational and efficient approach to developing new compounds with enhanced properties. nih.gov

Future research directions in this domain will likely involve:

Structure-Activity Relationship (SAR) Studies: Using computational methods to understand how modifications to the chemical structure of this compound affect its biological activity or material properties.

Virtual Screening: Screening large virtual libraries of compounds based on the this compound scaffold to identify promising candidates for synthesis and experimental testing.

Molecular Dynamics Simulations: Simulating the interaction of designed analogs with biological targets, such as enzymes, to predict their binding affinity and mechanism of action. nih.gov For example, vinyl sulfone derivatives have been identified as potent inhibitors of EGFR tyrosine kinase through a combination of molecular docking and in vitro assays. nih.gov

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